[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine
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Overview
Description
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine: is a complex organic compound that features an indene moiety fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Oxazole Ring Formation: The oxazole ring is often constructed via cyclization reactions involving nitriles and aldehydes under acidic or basic conditions.
Coupling of Indene and Oxazole: The final step involves coupling the indene and oxazole moieties through a series of condensation reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the oxazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Saturated oxazole compounds.
Substitution: Various substituted methanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a lead compound in the development of new treatments for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique structure makes it suitable for incorporation into polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
[2,3-dihydro-1H-inden-5-yl]methanamine: Lacks the oxazole ring, making it less versatile in chemical reactions.
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]ethanamine: Similar structure but with an ethyl group instead of a methanamine group, leading to different reactivity and applications.
Uniqueness
The presence of both the indene and oxazole moieties in [5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine makes it unique
Properties
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-8-12-7-13(16-15-12)11-5-4-9-2-1-3-10(9)6-11/h4-7H,1-3,8,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDMRYVCKVZKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC(=NO3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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